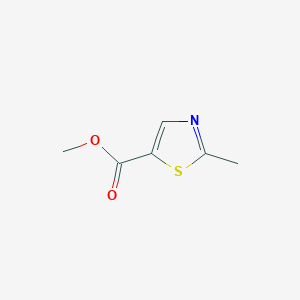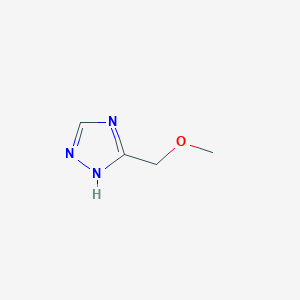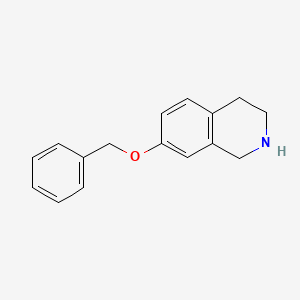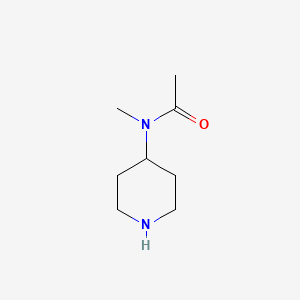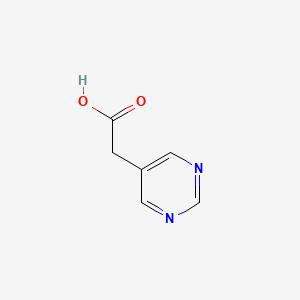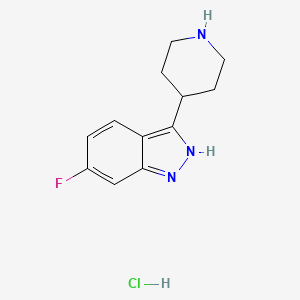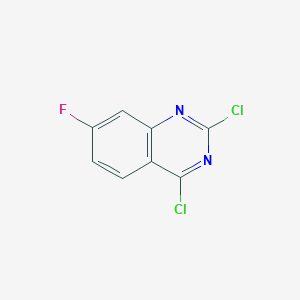
3,7-二氯异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3,7-Dichloroisoquinoline is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is structurally related to quinoline and is characterized by the presence of chlorine atoms at the 3 and 7 positions of the isoquinoline ring system. Isoquinoline derivatives have been extensively studied due to their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antinociceptive, and antiplasmodial properties .
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine as a catalyst . Another approach includes palladium-catalyzed reactions such as Buchwald/Hartwig amination followed by an intramolecular Heck-type reaction, or a combination of Suzuki arylation with an intramolecular nitrene insertion . These methods provide efficient routes to synthesize chloroquinoline derivatives with potential pharmacological activities.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry. Single-crystal X-ray diffraction studies can also be employed to determine the crystal structure, as seen in the case of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC), which exhibits a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions . The presence of chlorine atoms in the molecule can influence the electronic distribution and reactivity of the compound.
Chemical Reactions Analysis
Chloroquinoline derivatives can undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by other functional groups. For example, the chloro group in the 7-position can be substituted using amino alcohols to yield novel analogues of antimalarial drugs . The reactivity of the chlorine atoms also allows for the potential modification of the isoquinoline core to generate compounds with desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,7-Dichloroisoquinoline derivatives, such as solubility, melting point, and stability, are influenced by the presence of the chlorine atoms and the overall molecular structure. These properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. Computational studies can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, comparing them with standard drugs to assess their potential as therapeutic agents .
科学研究应用
抗癌性能和拓扑异构酶I抑制
- 7-azaindenoisoquinolines,包括3,7-二氯异喹啉衍生物,在人类癌细胞培养中显示出强大的细胞毒性,并抑制拓扑异构酶I(Top1)。这些化合物可以在癌细胞中产生显著的DNA损伤,其中一些对DNA损伤修复酶TDP1和TDP2显示出中等的抑制活性(Elsayed et al., 2017)。
用于传染性/非传染性疾病的再利用
- 对氯喹(CQ)的研究,这是3,7-二氯异喹啉的衍生物,表明其可以用于管理各种疾病。基于CQ骨架开发化合物的努力旨在最大化这一类药物的治疗潜力,在传染性和非传染性疾病,包括癌症方面有应用(Njaria et al., 2015)。
手性化合物的合成
- 从1,3-二氯异喹啉衍生的轴手性咪唑异喹啉-2-基银和金配合物的合成,展示了其在创建手性联苯骨架方面的作用,为潜在的不对称催化和材料科学应用提供了可能(Grande-Carmona et al., 2015)。
镇痛、抗炎和抗惊厥应用
- 使用3,7-二氯异喹啉衍生物合成的7-氯喹啉-1,2,3-三唑基羧酰胺,在镇痛、抗炎和抗惊厥活动中显示出潜力。这些化合物在急性疼痛和癫痫障碍模型中表现出疗效(Wilhelm et al., 2014)。
癌症治疗中的化疗增敏
- CQ及其衍生物,包括基于3,7-二氯异喹啉结构的化合物,在与化疗药物和放疗联合使用时增强了对肿瘤细胞的杀伤效果。这些化合物已被研究用于增敏癌细胞对各种抗癌治疗的潜力(Maycotte et al., 2012)。
抗利什曼病和抗结核药物
- 合成的4-氨基喹啉类似物,包括从3,7-二氯异喹啉衍生的化合物及其铂(II)配合物,显示出有希望的抗结核和抗利什曼病活性。这些化合物代表了用于传染性疾病如结核病和利什曼病的潜在治疗药物(Carmo et al., 2011)。
新型喹啉-硒化物化合物的合成
- 从4,7-二氯喹啉衍生的新型喹啉-硒化物化合物的合成和抗氧化性质已被探索,为潜在的抗氧化应用提供了可能,暗示在与氧化应激相关的状况和疾病中的应用(Savegnago et al., 2013)。
在药理应用中的抑制活性
- 像7,8-二氯-1,2,3,4-四氢异喹啉这样的化合物表现出对苯乙醇胺N-甲基转移酶等酶的强大抑制性能,暗示在各种药理背景下具有治疗潜力(Demarinis et al., 1981)。
安全和危害
3,7-Dichloroisoquinoline is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
属性
IUPAC Name |
3,7-dichloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIPOZILKFREN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607929 |
Source


|
| Record name | 3,7-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dichloroisoquinoline | |
CAS RN |
82117-22-4 |
Source


|
| Record name | 3,7-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


